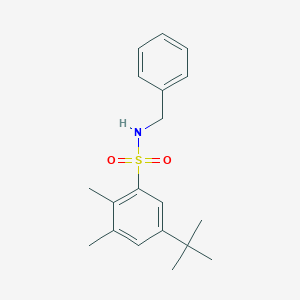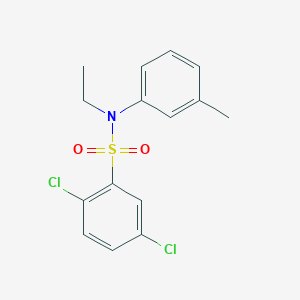![molecular formula C28H31NO5S B281222 BUTYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B281222.png)
BUTYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BUTYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound with a molecular formula of C28H31NO5S and a molecular weight of 493.6 g/mol This compound is known for its unique structural features, which include a naphthofuran core, a sulfonylamino group, and a tert-butylphenyl substituent
Métodos De Preparación
The synthesis of BUTYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the naphthofuran core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The sulfonylamino group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The tert-butylphenyl group is then attached through a Friedel-Crafts alkylation reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Análisis De Reacciones Químicas
BUTYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols
Aplicaciones Científicas De Investigación
BUTYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound’s stability and reactivity make it suitable for use in the development of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of BUTYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The naphthofuran core may also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar compounds to BUTYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE include:
Butyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate: This compound has a methyl group instead of a tert-butyl group, which may affect its steric and electronic properties.
Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-ethylnaphtho[1,2-b]furan-3-carboxylate: The ethyl group in place of the methyl group can influence the compound’s reactivity and solubility.
Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]thiophene-3-carboxylate:
These comparisons highlight the unique structural features and potential advantages of this compound in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C28H31NO5S |
|---|---|
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
butyl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C28H31NO5S/c1-6-7-16-33-27(30)25-18(2)34-26-22-11-9-8-10-21(22)24(17-23(25)26)29-35(31,32)20-14-12-19(13-15-20)28(3,4)5/h8-15,17,29H,6-7,16H2,1-5H3 |
Clave InChI |
LMIUJODGHKCEFB-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C |
SMILES canónico |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-ISOPROPYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE](/img/structure/B281141.png)

![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![METHYL 2-METHYL-5-{N-[4-(PROPAN-2-YL)BENZENESULFONYL]CYCLOHEXANEAMIDO}-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B281151.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)
![3-[(ethyl-3-methylanilino)sulfonyl]benzoic acid](/img/structure/B281156.png)

![N-[(4-ETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE](/img/structure/B281161.png)
![Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281162.png)
![2-Methoxyethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281164.png)

